
1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
The synthesis of 1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
化学反应分析
1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid has numerous scientific research applications. It is used in the synthesis of biologically active compounds for the treatment of cancer, microbial infections, and various disorders . In chemistry, it serves as a precursor for the synthesis of complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and its role in various biochemical pathways .
作用机制
The mechanism of action of 1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .
相似化合物的比较
1-acetyl-2,3-dihydro-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as 1-methyl-1H-indole-3-carboxylic acid and 1-butanoyl-2,3-dihydro-1H-indole-2-carboxylic acid While these compounds share a similar indole backbone, their unique substituents confer different chemical properties and biological activities
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
1-acetyl-2,3-dihydroindole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-6-9(11(14)15)8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3,(H,14,15) |
InChI 键 |
OWEIZOKZFNNCBR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC(C2=CC=CC=C21)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


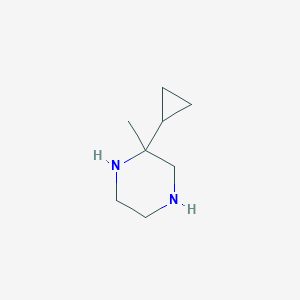
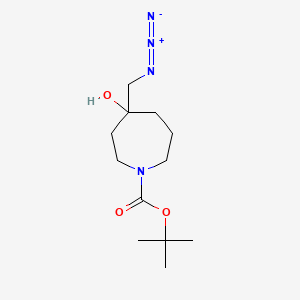

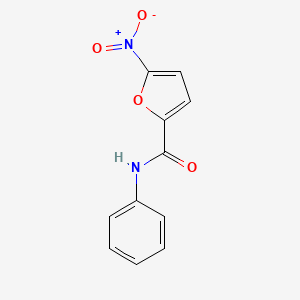
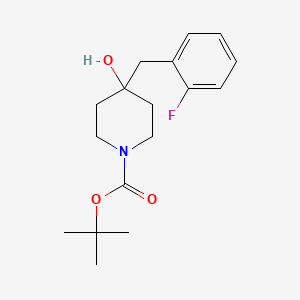
![2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13508427.png)
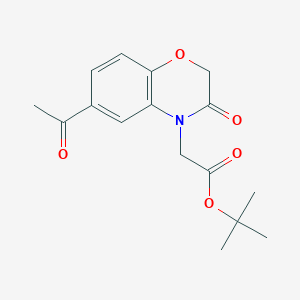
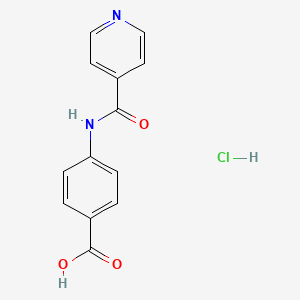


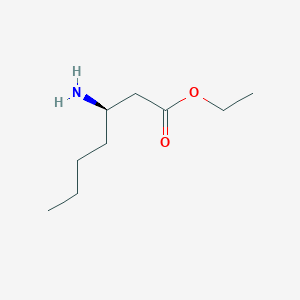
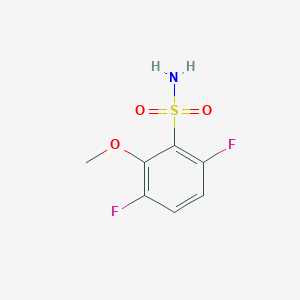

![4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13508475.png)
